molecular formula C21H19N3O3S B11223241 N-(naphthalen-1-yl)-4-propyl-4H-1,2,4-benzothiadiazine-7-carboxamide 1,1-dioxide

N-(naphthalen-1-yl)-4-propyl-4H-1,2,4-benzothiadiazine-7-carboxamide 1,1-dioxide

Cat. No.: B11223241
M. Wt: 393.5 g/mol
InChI Key: UPGWUCIKSFZAIN-UHFFFAOYSA-N
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Description

N-(1-NAPHTHYL)-4-PROPYL-4H-1,2,4-BENZOTHIADIAZINE-7-CARBOXAMIDE 1,1-DIOXIDE is a complex organic compound belonging to the class of benzothiadiazine derivatives These compounds are known for their diverse applications in medicinal chemistry, particularly due to their biological activities

Properties

Molecular Formula

C21H19N3O3S

Molecular Weight

393.5 g/mol

IUPAC Name

N-naphthalen-1-yl-1,1-dioxo-4-propyl-1λ6,2,4-benzothiadiazine-7-carboxamide

InChI

InChI=1S/C21H19N3O3S/c1-2-12-24-14-22-28(26,27)20-13-16(10-11-19(20)24)21(25)23-18-9-5-7-15-6-3-4-8-17(15)18/h3-11,13-14H,2,12H2,1H3,(H,23,25)

InChI Key

UPGWUCIKSFZAIN-UHFFFAOYSA-N

Canonical SMILES

CCCN1C=NS(=O)(=O)C2=C1C=CC(=C2)C(=O)NC3=CC=CC4=CC=CC=C43

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-NAPHTHYL)-4-PROPYL-4H-1,2,4-BENZOTHIADIAZINE-7-CARBOXAMIDE 1,1-DIOXIDE typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction may start with the formation of the benzothiadiazine ring through the condensation of a naphthylamine derivative with a suitable sulfonamide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the employment of catalysts to enhance reaction efficiency and yield. The use of green chemistry principles, such as minimizing waste and using environmentally benign solvents, is also considered in industrial settings .

Chemical Reactions Analysis

Types of Reactions

N-(1-NAPHTHYL)-4-PROPYL-4H-1,2,4-BENZOTHIADIAZINE-7-CARBOXAMIDE 1,1-DIOXIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, amine derivatives, and various substituted benzothiadiazine derivatives, depending on the specific reaction and conditions used .

Scientific Research Applications

N-(1-NAPHTHYL)-4-PROPYL-4H-1,2,4-BENZOTHIADIAZINE-7-CARBOXAMIDE 1,1-DIOXIDE has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-(1-NAPHTHYL)-4-PROPYL-4H-1,2,4-BENZOTHIADIAZINE-7-CARBOXAMIDE 1,1-DIOXIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator of these targets, modulating their activity and thereby exerting its biological effects. The exact pathways involved depend on the specific application and target being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(1-NAPHTHYL)-4-PROPYL-4H-1,2,4-BENZOTHIADIAZINE-7-CARBOXAMIDE 1,1-DIOXIDE stands out due to its unique combination of the naphthyl group and the benzothiadiazine ring system, which imparts distinct chemical properties and potential for diverse applications. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound for research and industrial applications .

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